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Compound of Interest

2-cyano-N-(4-
Compound Name:
nitrophenyl)acetamide

Cat. No. B3018879

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis for the structural confirmation of 2-cyano-N-(4-
nitrophenyl)acetamide utilizing a comparative spectroscopic approach. By examining
predicted and experimental data from analogous compounds, this document outlines the
expected spectral characteristics in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance
(NMR) Spectroscopy (*H and 13C), and Mass Spectrometry (MS).

Predicted Spectroscopic Data for 2-cyano-N-(4-
nitrophenyl)acetamide

The following table summarizes the anticipated spectroscopic data for the target compound
based on the analysis of its functional groups and comparison with structurally similar
molecules.
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. . Functional Group/Proton Predicted/Comparative
Spectroscopic Technique .
Environment Value
IR Spectroscopy N-H Stretch (Amide) ~3300-3100 cm~1

C=N Stretch (Nitrile)

~2260-2240 cm~?

C=0 Stretch (Amide)

~1680-1650 cm—1

N=0O Asymmetric Stretch
(Nitro)

~1550-1475 cm~1

N=0 Symmetric Stretch (Nitro)

~1360-1290 cm—1

1H NMR Spectroscopy

Amide N-H ~10.5 ppm (singlet)

Aromatic H (ortho to NOz2)

~8.3 ppm (doublet)

Aromatic H (meta to NO2)

~7.8 ppm (doublet)

Methylene (-CHz-)

~4.0 ppm (singlet)

13C NMR Spectroscopy Carbonyl C=0 ~162 ppm
Aromatic C (C-NOz2) ~148 ppm

Aromatic C (C-NH) ~142 ppm

Aromatic C (ortho to NOz2) ~125 ppm

Aromatic C (meta to NO2) ~120 ppm

Nitrile C=N ~116 ppm

Methylene -CH2- ~27 ppm

Mass Spectrometry Molecular lon [M]* m/z 205.05

Comparative Spectroscopic Data

To substantiate the predicted values, experimental data from structurally related compounds

are presented below. These compounds provide a basis for understanding the spectroscopic

behavior of the key functional moieties within 2-cyano-N-(4-nitrophenyl)acetamide.
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Table 1: *H and **C NMR Data of N-(4-Cyano-2-
nitrophenyl)acetamide[1]

This compound is a structural isomer of the target molecule and offers valuable insight into the
chemical shifts of the aromatic protons and carbons in a similar electronic environment.

Proton/Carbon 'H Chemical Shift (6, ppm)  **C Chemical Shift (8, ppm)
NH 10.55 (s)
, 9.03 (d, J=8.9 Hz), 8.55 (d, 142.3, 138.38, 135.35, 130.13,
Aromatic H
J=1.6 Hz), 7.87 (m) 122.66, 106.78
CHs 2.35 (s) 25.74

169.1 (C=0), 116.52 (C=N)

Table 2: Spectroscopic Data of 2-cyano-N-
phenylacetamide[2]

This compound lacks the nitro group, allowing for a direct comparison of the impact of the nitro
group on the spectral data.

Spectroscopic Technique Signal Value
IR Spectroscopy N-H Stretch 3270.12 cm~%, 3208.40 cm™?
1H NMR Spectroscopy Methylene (-CHz-) 3.91 ppm (singlet)

Table 3: Spectroscopic Data of 4-Nitroaniline[3]

This molecule represents the aminonitrophenyl portion of the target compound.
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Spectroscopic Technique Proton Environment 'H Chemical Shift (6, ppm)
1H NMR Spectroscopy Aromatic H (ortho to NOz2) 8.02 (d)

Aromatic H (meta to NO2) 6.76 (d)

Amine N-H 5.97 (s)

Experimental Protocols

Standard spectroscopic technigues would be employed for the structural confirmation of 2-
cyano-N-(4-nitrophenyl)acetamide.

Infrared (IR) Spectroscopy

e Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

o Sample Preparation: The solid sample is mixed with potassium bromide (KBr) and pressed
into a thin pellet.

o Data Acquisition: The spectrum is recorded in the range of 4000-400 cm~1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrument: 400 MHz (or higher) NMR Spectrometer.

o Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-des or CDClIs) containing tetramethylsilane (TMS) as
an internal standard.

o Data Acquisition: Both *H and 3C NMR spectra are acquired at room temperature.

Mass Spectrometry (MS)

e Instrument: Mass spectrometer with an appropriate ionization source (e.g., Electrospray
lonization - ESI or Electron Impact - El).

o Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or
acetonitrile) and introduced into the mass spectrometer.
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o Data Acquisition: The mass spectrum is recorded to determine the molecular weight and

fragmentation pattern.

Logical Workflow for Structural Confirmation

The following diagram illustrates the systematic approach to confirming the structure of 2-
cyano-N-(4-nitrophenyl)acetamide using the discussed spectroscopic methods.

Workflow for Structural Confirmation
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Caption: Workflow for the spectroscopic confirmation of 2-cyano-N-(4-nitrophenyl)acetamide.
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Signaling Pathway of Spectroscopic Data
Interpretation

The interplay between different spectroscopic data points leads to the final structural
elucidation. This can be visualized as a signaling pathway where each piece of information
contributes to the overall conclusion.
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Caption: Interplay of spectroscopic data for structural elucidation.

« To cite this document: BenchChem. [Structural Elucidation of 2-cyano-N-(4-
nitrophenyl)acetamide: A Spectroscopic Comparison Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b3018879#structural-confirmation-
of-2-cyano-n-4-nitrophenyl-acetamide-using-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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